molecular formula C5H10O5S B13276565 Methyl2-methyl-3-sulfopropanoate

Methyl2-methyl-3-sulfopropanoate

Cat. No.: B13276565
M. Wt: 182.20 g/mol
InChI Key: VZZBCFHCABFUQL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-sulfopropanoate is a sulfonate ester characterized by a propanoic acid backbone substituted with a methyl group at the 2-position and a sulfopropyl group at the 3-position. Its structure can be represented as CH2(SO3H)-CH(CH3)-COOCH3, combining ester and sulfonic acid functionalities. Sulfonate esters are typically employed for their hydrolytic stability compared to sulfate esters, making them suitable for industrial processes requiring controlled release or solubility .

Properties

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C5H10O5S/c1-4(5(6)10-2)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9)

InChI Key

VZZBCFHCABFUQL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-sulfopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-sulfopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-methyl-3-sulfopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-sulfopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-sulfopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-sulfopropanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, are compared to highlight key structural, functional, and application-based differences.

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

  • Structure : Sodium salt of an allyl sulfonate with a methyl substituent.
  • Functional Groups : Sulfonate (-SO3⁻Na⁺), alkene (C=C).
  • Applications: Likely used as a monomer in ion-exchange resins or water-soluble polymers due to its ionic sulfonate group.
  • Key Differences: The sodium salt form enhances water solubility, whereas the methyl ester in the target compound may improve organic-phase compatibility. The alkene group in this compound enables polymerization, unlike the saturated backbone of methyl 2-methyl-3-sulfopropanoate .

3-(2-Aminoethylsulfanyl)-2-Methylpropanoic Acid

  • Structure: Propanoic acid with a methyl group at the 2-position and a thioether-linked aminoethyl group at the 3-position.
  • Functional Groups : Thioether (-S-), carboxylic acid (-COOH), amine (-NH2).
  • Hazards: Releases hydrogen bromide (HBr) and nitrogen oxides (NOx) during combustion.
  • Key Differences: The thioether group (S in -2 oxidation state) contrasts with the sulfonate ester (S in +6 oxidation state), leading to divergent reactivity. The aminoethyl substituent introduces basicity, absent in the sulfonate ester, which may influence biological activity or coordination chemistry .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

  • Structure : Methyl esters of sulfonylurea herbicides with triazine rings.
  • Functional Groups : Sulfonylurea (-SO2NHC(O)NH-), triazine, methyl ester.
  • Applications : Herbicides targeting acetolactate synthase (ALS) in plants.
  • Key Differences: The sulfonylurea moiety enables specific enzyme inhibition, whereas methyl 2-methyl-3-sulfopropanoate lacks such bioactivity. The triazine ring contributes to aromatic stability and π-π interactions, absent in the aliphatic sulfopropanoate .

Data Table: Comparative Analysis

Compound CAS Number Functional Groups Applications Hazards
Methyl 2-methyl-3-sulfopropanoate Not available Sulfonate ester, methyl ester Surfactants, synthesis intermediate Likely SOx release upon combustion
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Sulfonate, alkene Polymer monomers, ion-exchange resins High water solubility, low volatility
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid Not available Thioether, carboxylic acid, amine Specialty chemicals, pharmaceuticals HBr/NOx release during fire
Metsulfuron methyl ester 74223-64-6 Sulfonylurea, triazine, methyl ester Herbicides Ecotoxicological risks

Research Findings and Implications

Reactivity and Stability: Sulfonate esters (e.g., methyl 2-methyl-3-sulfopropanoate) exhibit greater hydrolytic stability compared to sulfates but less than sulfonic acid salts. This balance makes them suitable for controlled-release applications . Thioether-containing compounds (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid) are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonate esters resist such transformations .

Application-Specific Behavior: The ionic nature of sodium sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) favors aqueous applications, while the ester group in methyl 2-methyl-3-sulfopropanoate enhances solubility in organic solvents . Sulfonylurea esters leverage both sulfonate and urea groups for targeted herbicidal activity, a feature absent in simpler sulfopropanoates .

Hazard Profiles :

  • Combustion of sulfur-containing compounds universally risks toxic gas release (e.g., SOx from sulfonates, HBr from thioethers). Proper handling and firefighting measures (e.g., alcohol-resistant foam) are critical .

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